molecular formula C₂₃H₂₉ClFN₃O₅ B1141227 Cisapride N-Oxide CAS No. 86718-75-4

Cisapride N-Oxide

Cat. No. B1141227
CAS RN: 86718-75-4
M. Wt: 481.94
InChI Key:
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Description

Cisapride is a substituted piperidinyl benzamide chemically related to metoclopramide and serves as an orally administered prokinetic agent. It facilitates or restores motility throughout the length of the gastrointestinal tract. The novelty of Cisapride lies in its mechanism of action, thought to involve the enhancement of acetylcholine release in the myenteric plexus of the gut, distinct from central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Synthesis Analysis

The synthesis of Cisapride involves multiple steps, starting from key precursors such as substituted piperidines and benzamides. The specific synthesis process of Cisapride N-Oxide, a derivative, would similarly involve complex organic synthesis techniques but is not detailed in the available literature.

Molecular Structure Analysis

Cisapride's molecular structure, featuring a substituted piperidinyl benzamide framework, contributes to its prokinetic action. The presence of fluorophenoxy and methoxy groups within its structure plays a critical role in its pharmacological activity. For Cisapride N-Oxide, alterations in the molecular structure, particularly the oxidation state, could impact its chemical behavior and interactions (Peeters, Blaton, & Ranter, 1997).

Chemical Reactions and Properties

Cisapride undergoes various chemical reactions, including oxidation and interaction with cytochrome P450 enzymes, highlighting its metabolic pathways. These reactions underscore the importance of its chemical properties, such as reactivity and stability, in determining its pharmacokinetic profile and potential interactions (Desta et al., 2001).

Physical Properties Analysis

The physical properties of Cisapride, such as solubility and melting point, influence its formulation and administration. These properties are critical for drug design and development, ensuring optimal bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Cisapride's chemical properties, including its reactivity with various enzymes and susceptibility to oxidation, are crucial for understanding its mechanism of action and potential drug interactions. The study of Cisapride's oxidation product, for instance, provides insights into its stability and degradation pathways, which are essential for ensuring drug safety and effectiveness (Belgaied & Trabelsi, 2003).

Scientific Research Applications

1. Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry

  • Summary of Application : N-Oxides, including potentially Cisapride N-Oxide, are used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions .
  • Methods of Application : The specific methods of application involve treating N-oxides with various reagents under appropriate activation conditions . The exact technical details or parameters would depend on the specific reagents and conditions used.
  • Results or Outcomes : The result of this application is the synthesis of C2-functionalized pyridines and quinolines . The exact outcomes, including any quantitative data or statistical analyses, would depend on the specific experiment conducted.

2. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety

  • Summary of Application : Heteroaromatic N-Oxides, potentially including Cisapride N-Oxide, are modified with a chiral oxazoline moiety for synthesis and catalytic applications .
  • Methods of Application : The methods of application involve a multi-step synthesis of a series of chiral oxazoline substituted pyridine N-oxides, alkyl derived of pyridine N-oxides, bipyridine N-oxides, and isoquinoline N-oxides .
  • Results or Outcomes : The resulting compounds were tested as catalysts in the allylation of benzaldehyde (obtaining up to 79% ee) as well as in nitroaldol reaction (obtaining up to 48% ee) .

3. Hypoxia-Responsive Prodrugs and Imaging Agents

  • Summary of Application : Enamine N-Oxides, potentially including Cisapride N-Oxide, are used in the synthesis of hypoxia-responsive prodrugs and imaging agents . These agents are designed to respond to low oxygen levels in tumor tissues, which is a common feature of many types of cancer .
  • Methods of Application : The methods of application involve the synthesis of enamine N-oxide structures, which are then used to create prodrugs and imaging agents . The exact technical details or parameters would depend on the specific experiment conducted.
  • Results or Outcomes : The resulting prodrugs and imaging agents can be used to target hypoxic tumor tissues, potentially improving the effectiveness of cancer treatments .

4. Production of Nitrogen-Doped Graphene Oxide

  • Summary of Application : Nitrogen-doped graphene oxide (NGO) is produced using N-Oxides, potentially including Cisapride N-Oxide . NGO has unique properties and has found various applications in different fields .
  • Methods of Application : The methods of application involve the production of NGO using GO and graphite as carbon precursors . The exact technical details or parameters would depend on the specific experiment conducted.
  • Results or Outcomes : The resulting NGO can be used in various applications due to its unique properties .

Safety And Hazards

While specific safety and hazard information for Cisapride N-Oxide is not readily available, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation2.


properties

IUPAC Name

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZUZCKCMMWXEA-UJFFOEJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747358
Record name 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cisapride N-Oxide

CAS RN

86718-75-4
Record name 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Boonleang, C Tanthana - Songklanakarin Journal of …, 2010 - search.ebscohost.com
… Belgaied and Trabelsi (2003) postulated that CIS is easily oxidized to give cisapride N-oxide, and developed a HPLC method for simultaneous determination of CIS, cisapride N-oxide, …
Number of citations: 9 search.ebscohost.com

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